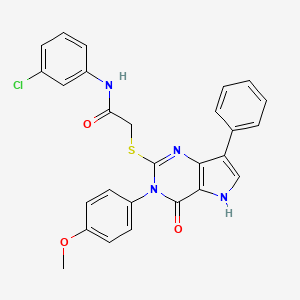

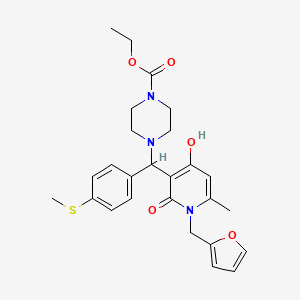

![molecular formula C12H16ClN B2496334 (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2413848-39-0](/img/structure/B2496334.png)

(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane; hydrochloride” is a chemical compound of significant interest due to its unique structural characteristics. This compound exemplifies the broader category of azabicyclo compounds, which are known for their rigid frameworks and potential utility in various chemical and medicinal applications, excluding the context of drug use, dosage, or side effects.

Synthesis Analysis

The synthesis of azabicyclo compounds, including those with structures similar to "(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane; hydrochloride,” has been reported through various methodologies. Techniques involve conjugate addition reactions, Eschenmoser coupling, and intramolecular cyclization to form the aziridine ring, showcasing the complexity and diversity in synthetic approaches to obtain these compounds with high specificity and yield (Hodgkinson et al., 1998).

Molecular Structure Analysis

The molecular structure of azabicyclo compounds is characterized by a rigid bicyclic framework that imposes conformational constraints on the molecule. This structural rigidity is crucial for the compound's reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are often employed to elucidate these complex structures, providing insights into the spatial arrangement of atoms and the stereochemistry of the molecule (Fraser & Swingle, 1970).

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Aromatase Inhibitor Activity : Some derivatives of 1-phenyl-3-azabicyclo[3.1.1]-heptane-2,4-diones, which are structurally similar to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride, have been found to be effective as aromatase inhibitors. These compounds are potential treatments for hormone-dependent diseases, particularly mammary carcinoma (Bidoit & Objois, 2008).

Synthesis and Aromatase Inhibitory Activity : The synthesis of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones and their testing for human placental aromatase inhibition shows potential for endocrine therapy in hormone-dependent tumors (Staněk et al., 1991).

Analgesic Agents

- Nonnarcotic Analgesic Agents : A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, closely related to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane, demonstrated significant analgesic potency, indicating their potential as nonnarcotic analgesic agents (Epstein et al., 1981).

Antibacterial and Antifungal Activities

- Antibacterial and Antifungal Activities : Schiff base derivatives of 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, structurally similar to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane, have shown significant antibacterial and antifungal activities, indicating their potential in combating various microbial infections (Al-Masoudi et al., 2015).

Drug Synthesis and Chemistry

Synthesis of Derivatives : The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane derivatives, which are structurally related to (1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane, has been reported, allowing access to a variety of substituted fused azetidines (Napolitano et al., 2009).

Synthesis of Bicyclic Amino Acid Derivatives : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized, showcasing the application in the synthesis of complex amino acid derivatives (Waldmann & Braun, 1991).

Eigenschaften

IUPAC Name |

(1S,6R)-6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)12-6-7-13-9-11(12)8-12;/h1-5,11,13H,6-9H2;1H/t11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKODSMSAOMGRBD-MNMPKAIFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1(C2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]2[C@]1(C2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

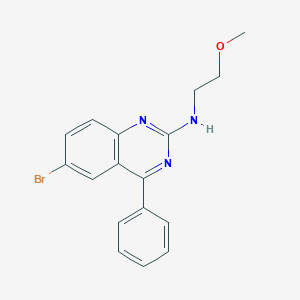

![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)

![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)

![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)

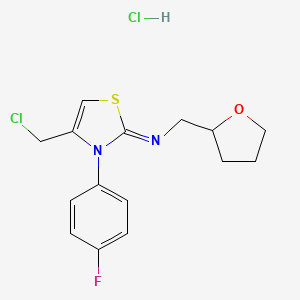

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)

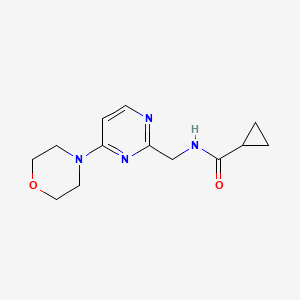

![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)